Cas no 1214347-90-6 (2-Amino-4'-fluorobiphenyl-3-carbonitrile)

2-Amino-4'-fluorobiphenyl-3-carbonitrile is a biphenyl derivative featuring both an amino and a cyano functional group, along with a fluorine substituent on the phenyl ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its structural motifs enable further functionalization. The presence of electron-withdrawing (cyano, fluoro) and electron-donating (amino) groups enhances its reactivity in cross-coupling reactions, cyclizations, and other transformations. Its well-defined crystalline structure ensures consistent purity, making it suitable for precise synthetic applications. The fluorine atom also contributes to improved metabolic stability in derived compounds, underscoring its value in medicinal chemistry research.
2-Amino-4'-fluorobiphenyl-3-carbonitrile structure
1214347-90-6 structure
商品名:2-Amino-4'-fluorobiphenyl-3-carbonitrile
CAS番号:1214347-90-6
MF:C13H9FN2
メガワット:212.222366094589
CID:4998221

2-Amino-4'-fluorobiphenyl-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-amino-4'-fluorobiphenyl-3-carbonitrile
    • 2-Amino-4'-fluorobiphenyl-3-carbonitrile
    • インチ: 1S/C13H9FN2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-7H,16H2
    • InChIKey: YXTAXGUPHYFUSB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C=CC=C(C#N)C=1N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 275
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 49.8

2-Amino-4'-fluorobiphenyl-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011002483-1g
2-Amino-4'-fluorobiphenyl-3-carbonitrile
1214347-90-6 97%
1g
$1564.50 2023-09-04
Alichem
A011002483-250mg
2-Amino-4'-fluorobiphenyl-3-carbonitrile
1214347-90-6 97%
250mg
$494.40 2023-09-04
Alichem
A011002483-500mg
2-Amino-4'-fluorobiphenyl-3-carbonitrile
1214347-90-6 97%
500mg
$782.40 2023-09-04

2-Amino-4'-fluorobiphenyl-3-carbonitrile 関連文献

2-Amino-4'-fluorobiphenyl-3-carbonitrileに関する追加情報

2-Amino-4'-fluorobiphenyl-3-carbonitrile (CAS No. 1214347-90-6)

2-Amino-4'-fluorobiphenyl-3-carbonitrile, also known by its CAS registry number CAS 1214347-90-6, is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a biphenyl system with an amino group at position 2, a fluorine atom at position 4', and a cyano group at position 3. These functional groups endow the molecule with diverse chemical properties, making it a valuable building block in organic synthesis.

The synthesis of 2-Amino-4'-fluorobiphenyl-3-carbonitrile typically involves multi-step reactions, often utilizing coupling reactions and functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. The compound's structure allows for further derivatization, enabling the exploration of its potential in drug discovery and material applications.

One of the most promising applications of 2-Amino-4'-fluorobiphenyl-3-carbonitrile lies in its role as a precursor in medicinal chemistry. The amino group facilitates hydrogen bonding, while the cyano group introduces electron-withdrawing effects, both of which are critical for modulating pharmacokinetic properties. Recent studies have highlighted its potential as a scaffold for kinase inhibitors, particularly in targeting cancer-related signaling pathways. Additionally, the fluorine atom at position 4' enhances the molecule's lipophilicity, improving its bioavailability.

In the realm of materials science, 2-Amino-4'-fluorobiphenyl-3-carbonitrile has been explored as a component in organic semiconductors. Its electronic properties, influenced by the conjugated biphenyl system and electron-withdrawing groups, make it suitable for applications in flexible electronics and optoelectronic devices. Researchers have reported enhanced charge transport properties when this compound is incorporated into polymer blends, paving the way for next-generation electronic materials.

The physical properties of 2-Amino-4'-fluorobiphenyl-3-carbonitrile have been extensively studied to optimize its use in various applications. Its melting point and solubility characteristics are critical factors in determining its suitability for different synthetic routes and formulations. Recent thermogravimetric analysis has revealed its thermal stability up to 250°C under inert conditions, making it ideal for high-temperature processing techniques.

In terms of toxicity and environmental impact, preliminary studies suggest that 2-Amino-4'-fluorobiphenyl-3-carbonitrile exhibits low acute toxicity in standard assays. However, further research is required to fully understand its long-term effects on ecosystems and human health. Regulatory agencies are increasingly emphasizing the need for comprehensive safety assessments to ensure sustainable use of such compounds.

In conclusion, 2-Amino-4'-fluorobiphenyl-3-carbonitrile (CAS No. 1214347-90-6) stands as a testament to the ongoing innovation in organic synthesis and materials development. Its unique structure and versatile functional groups continue to drive cutting-edge research across multiple disciplines. As scientific understanding deepens, this compound is poised to play an even greater role in advancing both therapeutic interventions and technological innovations.

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